molecular formula C9H4Cl3FN2O2S B1526510 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1293000-27-7

3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1526510
CAS RN: 1293000-27-7
M. Wt: 329.6 g/mol
InChI Key: GPDOVQVGLDDSES-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . Another common method involves the cyclization of hydrazones in the presence of base .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrazole ring substituted at the 3-position with a 2,4-dichloro-5-fluorophenyl group and at the 4-position with a sulfonyl chloride group .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors to pharmaceuticals and agrochemicals . The sulfonyl chloride group is highly reactive and can be used to introduce a sulfonate group into other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazoles are stable compounds. The presence of electronegative fluorine and chlorine atoms may increase the compound’s reactivity .

Scientific Research Applications

Antibacterial Agent Synthesis

This compound serves as a precursor in the synthesis of antibacterial agents. The presence of the sulfonyl chloride group allows for further functionalization, leading to the creation of novel antibiotics that can be effective against resistant strains of bacteria .

Agricultural Chemical Development

Researchers utilize this compound in the development of new agricultural chemicals, particularly as a potential intermediate in the synthesis of herbicides and pesticides. Its reactivity with various organic substrates makes it a valuable compound in agrichemical research .

Material Science

In material science, this compound’s derivatives are explored for their potential use in creating new polymers with enhanced properties, such as increased thermal stability or improved mechanical strength .

Pharmaceutical Research

The compound is investigated for its role in pharmaceutical research, where it may be used to develop new drug candidates, especially in the realm of anti-inflammatory and analgesic medications .

Organic Synthesis Studies

Due to its reactive nature, this compound is a subject of study in organic synthesis. It is used to understand reaction mechanisms and develop new synthetic pathways for complex organic molecules .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as reagents or standards in the quantification and identification of various chemical entities through techniques like chromatography or spectroscopy .

Enzyme Inhibition Research

The compound is also studied for its potential as an enzyme inhibitor, which could lead to the development of new treatments for diseases where enzyme regulation plays a crucial role .

Chemical Education

Lastly, due to its versatile applications, this compound is often included in chemical education curricula, serving as an example of a multifunctional organic molecule that can illustrate various chemical concepts and reactions .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Some pyrazole derivatives exhibit biological activity, including antimicrobial, anti-inflammatory, and anticancer properties .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with skin .

Future Directions

The study of pyrazole derivatives is an active area of research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and evaluating their potential as therapeutic agents .

properties

IUPAC Name

5-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3FN2O2S/c10-5-2-6(11)7(13)1-4(5)9-8(3-14-15-9)18(12,16)17/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDOVQVGLDDSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C2=C(C=NN2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 3
3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 5
3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride

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